molecular formula C24H32O2 B11946369 1-(4-Phenoxyphenyl)-1-dodecanone

1-(4-Phenoxyphenyl)-1-dodecanone

Cat. No.: B11946369
M. Wt: 352.5 g/mol
InChI Key: WFGSWHINXMJOMQ-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-1-dodecanone is an aromatic ketone characterized by a dodecyl chain (C12) attached to a carbonyl group, which is further linked to a para-phenoxyphenyl moiety. The phenoxyphenyl group introduces steric bulk and electronic effects, while the long alkyl chain enhances lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-phenoxyphenyl)dodecan-1-one

InChI

InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)21-17-19-23(20-18-21)26-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16H2,1H3

InChI Key

WFGSWHINXMJOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-1-dodecanone typically involves the reaction of 4-phenoxybenzaldehyde with a suitable dodecanone derivative. One common method includes the use of a Grignard reagent, where 4-phenoxybenzaldehyde reacts with a dodecyl magnesium bromide in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of 1-(4-Phenoxyphenyl)-1-dodecanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)-1-dodecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Phenoxyphenyl)-1-dodecanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-1-dodecanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Likely C24H30O2 (inferred from structural analogs).
  • Molecular Weight : ~362.5 g/mol (estimated).
  • Synthesis: May involve Friedel-Crafts acylation of phenoxyphenyl derivatives with lauric acid or bromododecane, similar to methods for 1-(4-Hydroxyphenyl)-1-dodecanone .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(4-Phenoxyphenyl)-1-dodecanone with structurally related aromatic dodecanones:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Physical Properties Biological Activity
1-Phenyldodecan-1-one (Dodecanophenone) C18H28O 276.42 Phenyl group Friedel-Crafts acylation of benzene with lauroyl chloride - Surfactant properties (inferred)
1-(4-Hydroxyphenyl)-1-dodecanone C18H28O2 276.42 4-Hydroxyphenyl Reaction of lauric acid with phenol using BF3 or acid clay catalysts - Potential enzyme inhibition
1-(4-Butoxy-2-hydroxyphenyl)-1-dodecanone C22H36O3 348.53 4-Butoxy, 2-hydroxyphenyl Alkylation of 1-(2,4-dihydroxyphenyl)-1-dodecanone with butyl bromide m.p. 42–43°C Not reported
1-(5-Ethyl-2-hydroxyphenyl)-1-dodecanone C20H32O2 318.50 5-Ethyl, 2-hydroxyphenyl Methylation of 1-(4-ethyl-2-hydroxyphenyl)-1-dodecanone with dimethyl sulfate b.p. 351–355°C Not reported
[8]-Paradol C19H30O3 306.44 4-Hydroxy-3-methoxyphenyl, ketone at C3 Reaction of hydroxylamine with substituted phenyl-dodecanone derivatives - Known for anti-inflammatory properties

Key Differences and Implications

Substituent Effects: Phenoxy vs. Hydroxy Groups: The phenoxy group in 1-(4-Phenoxyphenyl)-1-dodecanone increases steric hindrance and reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs like 1-(4-Hydroxyphenyl)-1-dodecanone. This may lower water solubility but enhance lipid membrane permeability . Alkyl Chain Length: Compared to shorter-chain analogs (e.g., 1-(4-phenoxyphenyl)ethan-1-one, MW 212.25 ), the dodecyl chain in the target compound significantly increases logP (estimated ~8–10), favoring applications in lipid-based drug delivery systems .

Synthetic Complexity: Introducing a phenoxy group requires selective etherification, as seen in the synthesis of 1-(4-Butoxy-2-hydroxyphenyl)-1-dodecanone . This step adds complexity compared to simpler phenyl or hydroxy derivatives.

Biological Activity: Hydroxy-substituted analogs (e.g., [8]-Paradol) exhibit anti-inflammatory activity via lipoxygenase and cyclooxygenase inhibition . The phenoxy variant may lack direct enzyme interaction due to reduced hydrogen bonding but could act as a prodrug or surfactant enhancer .

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